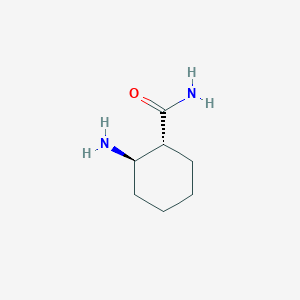

(1R,2R)-2-aminocyclohexane-1-carboxamide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R,2R)-2-aminocyclohexane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H2,9,10)/t5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXNKJRKPVQVDJW-PHDIDXHHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)C(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

synthesis of (1R,2R)-2-aminocyclohexane-1-carboxamide from (1R,2R)-2-aminocyclohexanecarboxylic acid

Application Note & Protocol

Topic: High-Fidelity Synthesis of (1R,2R)-2-aminocyclohexane-1-carboxamide from (1R,2R)-2-aminocyclohexanecarboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of enantiomerically pure this compound, a valuable building block in medicinal chemistry. The protocol is designed for high fidelity, addressing the critical challenges of preventing polymerization and preserving stereochemical integrity. We detail a robust three-stage synthetic strategy: (1) N-terminal protection of the starting material, (1R,2R)-2-aminocyclohexanecarboxylic acid, using a tert-butyloxycarbonyl (Boc) group; (2) subsequent amide bond formation via a carbodiimide-mediated coupling reaction; and (3) final deprotection under acidic conditions to yield the target primary amide. This note elucidates the chemical principles behind each step, provides a meticulously detailed experimental protocol, and includes troubleshooting guidance to ensure reproducible, high-yield results.

Scientific Principles and Strategy

The direct conversion of an amino acid to its corresponding primary amide presents a significant synthetic challenge. The presence of both a nucleophilic amine and an electrophilic carboxylic acid on the same molecule makes it prone to intermolecular condensation, leading to the formation of undesired oligomers or polymers. A direct reaction between the carboxylic acid and an amine is also unfavorable, as an acid-base reaction typically occurs first, forming a highly unreactive carboxylate salt.[1]

To circumvent these issues, a well-established protection and activation strategy is employed. Our synthetic approach is logically segmented into three critical stages:

-

N-Terminal Protection: The amine functionality of the starting material is temporarily masked with a tert-butyloxycarbonyl (Boc) protecting group.[2][3] This is achieved by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O). This step is crucial as it deactivates the amine's nucleophilicity, preventing it from participating in the subsequent coupling reaction.[4]

-

Carboxylic Acid Activation and Amide Coupling: With the amine protected, the carboxylic acid group is activated to facilitate amide bond formation. Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are highly effective for this purpose.[5] EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack. While an ammonia source can directly attack this intermediate, the addition of 1-Hydroxybenzotriazole (HOBt) is a field-proven best practice. HOBt acts as an additive that traps the O-acylisourea to form an activated HOBt-ester, which is less prone to racemization and side reactions, leading to cleaner and higher-yielding couplings.[6] This activated ester then readily reacts with ammonia to form the desired amide bond.

-

Deprotection: The final step involves the selective removal of the Boc group to unveil the primary amine of the target molecule. The Boc group is designed to be labile under acidic conditions.[7] Treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate organic solvent, efficiently cleaves the carbamate to release the free amine, carbon dioxide, and tert-butyl cation fragments.[8][9]

This strategic sequence ensures that the reaction proceeds with high chemoselectivity and preserves the critical (1R,2R) stereochemistry of the chiral centers.

Visualized Synthesis Workflow

The overall process can be visualized as a linear three-stage workflow.

Caption: Overall workflow for the synthesis.

Detailed Experimental Protocol

This protocol is based on a 10 mmol starting scale. Adjust quantities proportionally for different scales.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Quantity | Moles (mmol) |

| (1R,2R)-2-aminocyclohexanecarboxylic acid | C₇H₁₃NO₂ | 143.18 | 1.43 g | 10.0 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | C₁₀H₁₈O₅ | 218.25 | 2.40 g | 11.0 |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 2.52 g | 30.0 |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 40 mL | - |

| Deionized Water | H₂O | 18.02 | 20 mL | - |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) | C₈H₁₈ClN₃ | 191.70 | 2.30 g | 12.0 |

| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.13 | 1.62 g | 12.0 |

| Ammonium Chloride (NH₄Cl) | NH₄Cl | 53.49 | 0.64 g | 12.0 |

| N,N-Diisopropylethylamine (DIEA) | C₈H₁₉N | 129.24 | 5.23 mL | 30.0 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - |

| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 | 10 mL | - |

| Saturated NaHCO₃ solution | - | - | As needed | - |

| Brine (Saturated NaCl solution) | - | - | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | - |

Stage 1: N-Boc Protection

-

In a 250 mL round-bottom flask, dissolve (1R,2R)-2-aminocyclohexanecarboxylic acid (1.43 g, 10.0 mmol) and sodium bicarbonate (2.52 g, 30.0 mmol) in a mixture of 1,4-dioxane (40 mL) and deionized water (20 mL).

-

Stir the mixture at room temperature until all solids are dissolved.

-

Add di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) to the solution.

-

Stir the reaction mixture vigorously at room temperature overnight (12-16 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Concentrate the mixture under reduced pressure to remove the 1,4-dioxane.

-

Add 50 mL of water to the remaining aqueous solution and wash with ethyl acetate (2 x 30 mL) to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. The product should precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield Boc-(1R,2R)-2-aminocyclohexanecarboxylic acid.

Stage 2: Amide Coupling

-

In a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the Boc-protected amino acid from Stage 1 (assuming quantitative yield, ~2.43 g, 10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL).

-

Add HOBt (1.62 g, 12.0 mmol) and ammonium chloride (0.64 g, 12.0 mmol) to the suspension.

-

Cool the mixture to 0 °C in an ice bath.

-

Add DIEA (5.23 mL, 30.0 mmol) dropwise to the stirred suspension.

-

After 10 minutes, add EDC·HCl (2.30 g, 12.0 mmol) portion-wise over 5 minutes.

-

Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with DCM (50 mL).

-

Wash the organic layer sequentially with 1 M HCl (2 x 40 mL), saturated NaHCO₃ solution (2 x 40 mL), and brine (1 x 40 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-(1R,2R)-2-aminocyclohexane-1-carboxamide. The product can be purified by flash chromatography if necessary.

Stage 3: Boc Deprotection

-

Dissolve the crude Boc-protected amide from Stage 2 in DCM (20 mL) in a 100 mL round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (TFA, 10 mL) dropwise. Caution: Gas evolution (CO₂) will occur.[4]

-

Remove the ice bath and stir the solution at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.

-

Dissolve the residue in a minimal amount of water and basify to pH >10 with 1 M NaOH.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or a DCM/isopropanol mixture) multiple times (e.g., 5 x 50 mL).

-

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.

Mechanism of Amide Coupling

The core of this synthesis is the EDC/HOBt-mediated coupling. The mechanism prevents direct reaction between the carboxylic acid and amine, instead proceeding through a more reactive intermediate.

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Causality: The carboxylic acid first reacts with EDC to form a highly reactive O-acylisourea.[5][10] This intermediate is prone to side reactions and racemization. HOBt rapidly intercepts this intermediate to form an active ester.[6][11] This HOBt-ester is more stable than the O-acylisourea but still highly reactive towards the amine nucleophile (ammonia), leading to a cleaner reaction and higher yield of the desired amide.[12]

Characterization and Expected Results

| Parameter | Expected Outcome | Analytical Method |

| Stage 1 Product | White crystalline solid | ¹H NMR, ¹³C NMR, MS |

| Stage 2 Product | White to off-white solid | ¹H NMR, ¹³C NMR, MS |

| Final Product | White to off-white solid | ¹H NMR, ¹³C NMR, MS, IR |

| Typical Yield | 60-80% over 3 steps | Gravimetric analysis |

| Purity | >95% | HPLC, ¹H NMR |

-

¹H NMR: Expect to see characteristic peaks for the cyclohexyl ring protons, the α-protons, and the disappearance/appearance of the Boc group's tert-butyl protons (a singlet around 1.4 ppm). The amide protons (-CONH₂) will appear as two broad singlets.

-

IR Spectroscopy: The final product should show characteristic N-H stretches for the primary amine and amide (~3200-3400 cm⁻¹) and a strong C=O stretch for the amide (~1640-1680 cm⁻¹).

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| Low yield in Stage 1 (Protection) | Incomplete reaction; inefficient extraction. | Ensure vigorous stirring. Extend reaction time. During acidification, ensure pH is low enough (2-3) for full precipitation. |

| Low yield in Stage 2 (Coupling) | Inactive coupling reagents; moisture in the reaction. | Use fresh EDC and HOBt. Ensure all glassware and solvents are anhydrous. Use an inert atmosphere. |

| Multiple spots on TLC after Stage 2 | Side reactions; unreacted starting material. | Ensure the reaction is cooled to 0 °C before adding EDC. Confirm the purity of the Boc-protected acid before starting. Purification by column chromatography may be required. |

| Incomplete deprotection in Stage 3 | Insufficient acid or reaction time. | Increase the amount of TFA or extend the reaction time. Monitor closely by TLC. |

| Difficulty isolating final product | Product is water-soluble. | After basification, extract extensively with an appropriate organic solvent (e.g., 5-10 times). A DCM/IPA mixture can improve extraction efficiency. |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

-

Reagent Handling:

-

EDC and HOBt: These are potential sensitizers and should be handled with care in a fume hood.[13][14] Avoid inhalation of dust and skin contact. Anhydrous HOBt can be explosive; use the commercially available monohydrate.[14]

-

DIEA: Corrosive and volatile. Handle only in a fume hood.

-

TFA: Highly corrosive and volatile. Handle with extreme care in a fume hood.

-

DCM: A suspected carcinogen. Minimize exposure and handle in a well-ventilated fume hood.

-

-

Reaction Conditions: The deprotection step involves gas evolution and should be performed in an open or vented system.

References

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Boyars, A., & Tummatorn, J. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24593–24597. Available from: [Link]

-

HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

-

YouTube. (2013). mechanism of amide formation with DCC. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

-

Ben M'Barek, K., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. Available from: [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]

-

ResearchGate. (n.d.). Commonly used amide/peptide coupling reagents. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

-

Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2014). Amide handling precautions?. Retrieved from [Link]

-

ChemRxiv. (2022). Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. Retrieved from [Link]

-

Garrett, T. J., et al. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers. Toxics, 10(5), 249. Available from: [Link]

-

UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Peptide Synthesis – Safety Topics. Retrieved from [Link]

- Google Patents. (2017). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.

-

e-Publications@Marquette. (n.d.). De novo synthesis of polyhydroxyl aminocyclohexanes. Retrieved from [Link]

-

Kumar, V., et al. (2015). Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. Beilstein Journal of Organic Chemistry, 11, 233–239. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

PubChem. (n.d.). (1S,2R)-2-aminocyclohexane-1-carboxylic acid. Retrieved from [Link]

-

Chen, J., & Chen, Z. (2023). Synthesis of Chiral Carbocycles via Enantioselective β,γ-Dehydrogenation. Journal of the American Chemical Society, 145(35), 19386–19393. Available from: [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

-

Zare, A., et al. (2009). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Asian Journal of Chemistry, 21(2), 1090-1096. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

PubChem. (n.d.). 2-Aminocyclohexanecarboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). (1R,2R)-Diaminocyclohexane. Retrieved from [Link]

-

Ghier, T. (2023). Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids. Journal of Chemical and Pharmaceutical Research, 15(5), 034. Available from: [Link]

-

Matrix Fine Chemicals. (n.d.). 2-AMINOCYCLOHEXANE-1-CARBOXAMIDE. Retrieved from [Link]

-

Ortuño, R. M., et al. (2006). (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. The Journal of Organic Chemistry, 71(14), 5285–5295. Available from: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 6. bachem.com [bachem.com]

- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 8. Amine Protection / Deprotection [fishersci.co.uk]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. m.youtube.com [m.youtube.com]

- 11. peptide.com [peptide.com]

- 12. hepatochem.com [hepatochem.com]

- 13. An Evaluation of the Occupational Health Hazards of Peptide Couplers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Peptide Synthesis – Safety Topics - Wordpress [reagents.acsgcipr.org]

using (1R,2R)-2-aminocyclohexane-1-carboxamide in beta-peptide synthesis

Application Note: High-Fidelity Synthesis of 14-Helical -Peptides Using (1R,2R)-ACHC Scaffolds

Molecule:Executive Summary & Scientific Rationale

This compound is the C-terminal amide derivative of (1R,2R)-trans-2-aminocyclohexanecarboxylic acid (ACHC) . In the field of peptidomimetics, the ACHC scaffold is the "gold standard" for inducing 14-helix secondary structures. Unlike flexible linear

Why this specific stereochemistry?

The (1R,2R) trans configuration is essential. The cis isomer generally promotes non-helical or turn structures. The (1R,2R) enantiomer specifically induces a left-handed 14-helix defined by

Key Applications

-

C-Terminal Capping: The carboxamide form is used to cap the C-terminus of

-peptides to eliminate fraying caused by terminal charge repulsion, stabilizing the helix. -

Foldamer Construction: As a monomer unit (in its protected acid form), it builds the core of proteolytically stable, cell-permeable peptidomimetics.

-

Organocatalysis: While primarily a building block, the free amino-amide is also a potent organocatalyst for asymmetric aldol reactions, often used to synthesize other chiral

-amino acid precursors.

Structural Mechanism: The 14-Helix

Understanding the target structure is vital for validating synthesis success.

-

H-Bond Pattern:

. -

Dipole: The 14-helix has a net macrodipole, but unlike the

-helix, it is defined by a 3-residue repeat. -

Visual Topology:

Figure 1: Logical topology of the 14-helix hydrogen bonding network characteristic of (1R,2R)-ACHC oligomers.

Experimental Protocols

Protocol A: Monomer Sourcing & Preparation

Note: The carboxamide itself is the final product or C-terminal unit. The synthesis usually requires the Fmoc-protected acid.

Starting Material: Racemic trans-2-aminocyclohexanecarboxylic acid (often cheaper) or (1R,2R)-(-)-2-aminocyclohexanecarboxylic acid hydrochloride.

Resolution Strategy (If starting from racemate):

-

Salt Formation: Dissolve racemic trans-ACHC in hot ethanol. Add 0.5 equivalents of (S)-phenylethylamine .

-

Crystallization: The (1R,2R)-ACHC salt precipitates preferentially. Recrystallize 2x from EtOH/Water to achieve >99% ee.

-

Protection: Convert to Fmoc-(1R,2R)-ACHC-OH using Fmoc-OSu and NaHCO3 in Dioxane/Water (Standard Schotten-Baumann conditions).

Protocol B: Solid-Phase Peptide Synthesis (SPPS) of ACHC -Peptides

Challenge: The secondary amine and the cyclohexane ring create significant steric hindrance. Standard coupling protocols (e.g., HBTU/DIPEA, 30 min) will fail, leading to deletion sequences.

Reagents Required:

-

Resin: Rink Amide MBHA resin (Low loading: 0.3–0.5 mmol/g recommended to prevent aggregation).

-

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP .

-

Base: HOAt (additive) and DIPEA (base).

-

Solvent: DMF (anhydrous) or NMP (for difficult sequences).

Step-by-Step Workflow:

-

Resin Swelling:

-

Swell Rink Amide resin in DCM (30 min), then DMF (30 min).

-

Why: Ensures accessibility of internal sites.

-

-

Fmoc Deprotection (Crucial Modification):

-

Standard: 20% Piperidine in DMF.

-

ACHC Optimized: Use 20% Piperidine + 2% DBU in DMF.

-

Reasoning: DBU is a stronger base and helps penetrate the hydrophobic clusters formed by the cyclohexane rings.

-

Duration: 2 x 10 min. Wash extensively with DMF/DCM.

-

-

Coupling (The "Double-Couple" Method):

-

Activate Fmoc-(1R,2R)-ACHC-OH (3 equiv) with HATU (2.9 equiv) and HOAt (3 equiv) in DMF.

-

Add DIPEA (6 equiv) immediately before adding to resin.

-

Time: Shake for 3 to 6 hours (or 1 hour at 50°C if using microwave SPPS).

-

Validation: Perform a Chloranil test (for secondary amines) rather than Kaiser test (primary amines). Kaiser test is often false-negative for ACHC.

-

Repeat: Double coupling is mandatory for chain lengths > 4 residues.

-

-

Capping:

-

Acetic anhydride/Pyridine/DMF.

-

Why: Terminates unreacted chains to simplify purification.

-

-

Cleavage:

-

Reagent: 95% TFA, 2.5% TIS, 2.5% H2O.

-

Time: 2–3 hours.

-

Result: This releases the peptide with a C-terminal Carboxamide (this compound moiety at the end).

-

Protocol C: Solution Phase Synthesis of the Carboxamide Monomer

Use this if you need the isolated this compound molecule for organocatalysis or reference.

-

Activation: Dissolve Fmoc-(1R,2R)-ACHC-OH in DCM. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir 15 min at 0°C.

-

Amidation: Bubble anhydrous Ammonia gas or add saturated NH4OH solution (if Fmoc is stable enough, otherwise use NH3/Dioxane).

-

Deprotection: Treat the resulting Fmoc-amino-amide with Diethylamine (DEA) in DCM (1:1) for 1 hour.

-

Purification: Flash chromatography (DCM/MeOH/NH3). The free amine is a white solid.

Quality Control & Characterization

Circular Dichroism (CD) Spectroscopy

This is the primary method to verify the 14-helix fold.

-

Solvent: Methanol (14-helices are most stable in organic solvents; water destabilizes them unless side-chains are optimized).

-

Signature:

-

Minimum (Molar Ellipticity): ~214 nm.

-

Maximum: ~198 nm.

-

Note: This is distinct from the

-helix (minima at 208/222 nm).

-

NMR Spectroscopy[1][2][3]

-

NOE (Nuclear Overhauser Effect): Look for long-range NOEs between

and -

Coupling Constants:

should be small (< 3 Hz) for the gauche conformation required in the helix.

Troubleshooting Guide

| Problem | Probable Cause | Solution |

| Incomplete Coupling | Steric hindrance of cyclohexane ring. | Switch to PyAOP or COMU . Increase temp to 50°C (Microwave). |

| Aggregation/Gelation | 14-helices aggregate via inter-helical stacking. | Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add chaotropic salts (LiCl) during coupling. |

| Low Solubility (Final Product) | Hydrophobic nature of ACHC. | Incorporate cationic residues (e.g., |

Workflow Visualization

Figure 2: Optimized Solid-Phase Peptide Synthesis (SPPS) workflow for sterically hindered ACHC

References

-

Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1996).

-Peptide Foldamers: Robust Helix Formation in a New Family of -

Seebach, D., Overhand, M., Kühnle, F. N. M., et al. (1996).

-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helvetica Chimica Acta. Link -

Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001).

-Peptides: From structure to function. Chemical Reviews. Link -

Raguse, T. L., Lai, J. R., & Gellman, S. H. (2003).

-Peptides: Striking a Balance between Shape Control and Functional Diversity. Journal of the American Chemical Society. Link -

Martinek, T. A., & Fülöp, F. (2012). Peptidic foldamers: ramping up diversity. Chemical Society Reviews. Link

N-alkylation of (1R,2R)-2-aminocyclohexane-1-carboxamide for LMWOGs

Application Note: Precision N-Alkylation of (1R,2R)-2-aminocyclohexane-1-carboxamide for LMWOG Synthesis

Executive Summary & Strategic Rationale

This guide details the protocol for the mono-N-alkylation of This compound to synthesize Low Molecular Weight Organogelators (LMWOGs).

The (1R,2R)-cyclohexane scaffold is a privileged structure in supramolecular chemistry. The trans-diequatorial orientation of the functional groups (amine and carboxamide) provides a rigid platform for directional Hydrogen Bonding (H-bonding). To transition this hydrophilic scaffold into an organogelator, hydrophobic modulation is required via N-alkylation.

The Challenge: The primary amine (-NH₂) is highly nucleophilic. Standard alkylation with alkyl halides often results in over-alkylation (tertiary amines or quaternary ammonium salts), which disrupts the critical H-bond donor capability required for gelation.

The Solution: This protocol utilizes Reductive Amination with Sodium Triacetoxyborohydride (STAB) .[1] This method is kinetically controlled to favor mono-alkylation, preserving the secondary amine (-NH-R) essential for the intermolecular H-bonding networks that drive fiber formation and solvent entrapment.

Chemical Strategy & Mechanism

The synthesis relies on the condensation of the primary amine with a long-chain aldehyde to form an imine (Schiff base), followed by selective reduction.

Why Sodium Triacetoxyborohydride (STAB)?

-

Selectivity: Unlike Sodium Borohydride (NaBH₄), STAB is mild and does not reduce the carboxamide group or the intermediate imine too rapidly, allowing for thermodynamic equilibration.

-

Mono-alkylation Control: The steric bulk of the acetoxy groups prevents the resulting secondary amine from reacting with a second equivalent of aldehyde, effectively stopping the reaction at the mono-alkylated stage.

Diagram 1: Synthetic Pathway & Logic

Figure 1: Step-wise reductive amination pathway ensuring mono-alkylation selectivity.

Experimental Protocol: Reductive Amination

Safety Note: Perform all reactions in a fume hood. Dichloroethane (DCE) is toxic.

Materials Required:

-

Substrate: this compound (1.0 equiv).

-

Reagent: Aliphatic Aldehyde (e.g., Octanal, Dodecanal) (1.1 equiv).

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 equiv).

-

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (Anhydrous).

-

Quench: Saturated NaHCO₃ solution.

Step-by-Step Procedure:

-

Imine Formation (Pre-equilibrium):

-

In a flame-dried round-bottom flask, dissolve This compound (1.0 mmol) in anhydrous DCE (10 mL).

-

Add the Alkyl Aldehyde (1.1 mmol) dropwise.

-

Critical Checkpoint: Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen. This allows the hemiaminal to dehydrate to the imine. If the solution becomes cloudy (water generation), add activated 4Å molecular sieves.

-

-

Selective Reduction:

-

Cool the mixture to 0°C (ice bath).

-

Add STAB (1.4 mmol) in one portion.

-

Allow the reaction to warm to RT and stir for 12–16 hours.

-

Monitoring: Check reaction progress via TLC (System: DCM/MeOH 9:1). The imine spot should disappear, and a new, more polar spot (secondary amine) should appear.

-

-

Workup & Purification (Crucial for Gelation):

-

Quench: Slowly add saturated aqueous NaHCO₃ (10 mL) to neutralize acetic acid byproducts. Stir for 15 minutes.

-

Extraction: Extract with DCM (3 x 15 mL). Combine organic layers.

-

Wash: Wash with Brine (1 x 20 mL) to remove residual boron salts. Note: Residual salts disrupt gelation networks.

-

Dry: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: If necessary, purify via flash column chromatography (Silica gel, Gradient: 0→5% MeOH in DCM).

-

Gelation Screening Protocol

Once the molecule is synthesized, its ability to form LMWOGs must be validated using the Inversion Tube Method .

Diagram 2: Supramolecular Assembly Mechanism

Figure 2: Hierarchical assembly from monomer to macroscopic gel.

Determination of Critical Gelation Concentration (CGC)

-

Preparation: Weigh 2.0 mg of the synthesized compound into a standard 2 mL glass vial (with screw cap).

-

Solvent Addition: Add 0.1 mL of the target solvent (e.g., Toluene, Cyclohexane, Ethanol). This corresponds to 20 mg/mL (2.0 wt%).

-

Solubilization: Seal the vial and heat using a heat gun or oil bath until the solid completely dissolves (Isotropic Solution). Do not overheat to degradation.

-

Cooling: Allow the vial to cool to room temperature undisturbed.

-

Inversion Test: After 1 hour, invert the vial.

-

Gel (G): No flow is observed.

-

Partial Gel (PG): Material moves but is viscous.

-

Solution (S): Liquid flows freely.

-

Precipitate (P): Solid crashes out (amorphous or crystalline).

-

-

CGC Calculation: If a gel forms at 20 mg/mL, dilute by adding more solvent (e.g., +0.1 mL) and repeat heating/cooling until the gel breaks. The lowest concentration that sustains a stable gel is the CGC.[2]

Data Recording Table:

| Solvent Category | Specific Solvent | Result (G/P/S) | CGC (mg/mL) | T_gel (°C) |

| Apolar | n-Hexane | |||

| Cyclohexane | ||||

| Aromatic | Toluene | |||

| Polar Aprotic | Ethyl Acetate | |||

| Polar Protic | Ethanol |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Di-alkylation observed | Reaction temperature too high or excess aldehyde used. | Strictly maintain 0°C during STAB addition. Ensure 1.1 equiv of aldehyde max. |

| No Gelation (Precipitate) | Product too crystalline (solubility too low). | Increase alkyl chain length (e.g., C8 → C12) to increase solvent affinity. |

| No Gelation (Solution) | Product too soluble. | Decrease alkyl chain length or switch to less polar solvent. |

| Gel collapses over time | Trapped salts or impurities. | Perform an extra water wash during workup or recrystallize the product. |

References

-

Hanabusa, K., et al. (1996). "Prominent Gelation and Chiral Aggregation of Alkylamides Derived from trans-1,2-Diaminocyclohexane." Angewandte Chemie International Edition.

-

Escuder, B., & Miravet, J. F. (2006). "Amino Acid-Based Low Molecular Weight Organogelators." Soft Matter.

-

Abdel-Magid, A. F., et al. (1996).[3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

-

Suzuki, M., & Hanabusa, K. (2010).[5] "Polymer organogelators that make supramolecular organogels through physical cross-linking and self-assembly."[5] Chemical Society Reviews.[5]

Sources

- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 2. wisdomlib.org [wisdomlib.org]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Polymer organogelators that make supramolecular organogels through physical cross-linking and self-assembly - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

(1R,2R)-2-aminocyclohexane-1-carboxamide as a chiral ligand in asymmetric catalysis

[1]

Introduction & Core Mechanism

This compound is a privileged chiral scaffold derived from trans-2-aminocyclohexanecarboxylic acid (a

Bifunctional Mode of Action

This molecule operates via bifunctional catalysis , simultaneously activating both the nucleophile and the electrophile:

-

Covalent Activation (HOMO Raising): The primary amine (

) reacts with a carbonyl substrate (e.g., ketone) to form a nucleophilic enamine intermediate.[1] -

Non-Covalent Activation (LUMO Lowering): The amide group (

) acts as a Hydrogen Bond (H-bond) donor, coordinating to the electrophile (e.g., aldehyde or nitroalkene).[1]

This cooperative mechanism mimics the action of Class I Aldolase enzymes, enabling high enantioselectivity under mild conditions.

Key Applications

A. Organocatalysis: Direct Asymmetric Aldol Reaction

The primary application of this scaffold is the direct intermolecular aldol reaction between ketones and aromatic aldehydes. The catalyst promotes the formation of anti-aldol products with high diastereoselectivity and enantioselectivity.[1][2][3][4][5]

Reaction Scope:

-

Donors: Cyclic ketones (cyclohexanone, cyclopentanone), acetone.[1]

-

Acceptors: Electron-deficient aromatic aldehydes (e.g., 4-nitrobenzaldehyde).[1]

-

Medium: Aqueous media (brine/water) or organic solvents (DMF, MeOH).[1]

B. Metal Catalysis: Cu(II)-Ligand for Henry Reaction

The compound serves as a bidentate

Experimental Protocols

Protocol 1: Asymmetric Aldol Reaction (Organocatalysis)

Objective: Synthesis of (2S,1'R)-2-(hydroxy(4-nitrophenyl)methyl)cyclohexan-1-one.[1]

Materials

-

Catalyst: this compound (10-20 mol%)[1]

-

Substrate A: Cyclohexanone (1.0 mmol, 104 µL)[1]

-

Substrate B: 4-Nitrobenzaldehyde (0.5 mmol, 75.5 mg)[1]

-

Solvent: Water (or Brine) (2.0 mL)

-

Additive: Acetic acid (optionally 10 mol% to accelerate enamine formation)

Step-by-Step Workflow

-

Catalyst Preparation: In a 5 mL reaction vial, dissolve the catalyst (14.2 mg, 0.1 mmol) in water (2.0 mL).

-

Substrate Addition: Add cyclohexanone (104 µL) followed by acetic acid (if using). Stir vigorously for 15 minutes to allow pre-equilibrium of the enamine.

-

Reaction Initiation: Add 4-nitrobenzaldehyde (75.5 mg) in one portion.

-

Incubation: Stir the heterogeneous mixture at room temperature (25 °C) for 24–48 hours. The reaction progress can be monitored by TLC (Hexane/EtOAc 2:1).

-

Work-up:

-

Extract the mixture with Ethyl Acetate (

).[1] -

Wash combined organic layers with brine, dry over

, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexane/EtOAc 4:1) to isolate the pure aldol product.[1][6]

Analysis Parameters

-

Yield Calculation:

-

Diastereomeric Ratio (dr): Determine via

NMR integration of the -

Enantiomeric Excess (ee): Determine via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/iPrOH 90:10, 1.0 mL/min).[1]

Protocol 2: Synthesis of the Catalyst

Objective: Preparation of this compound from the amino acid.[1]

-

Protection: React (1R,2R)-2-aminocyclohexanecarboxylic acid with

and -

Amidation: Treat the protected acid with Isobutyl chloroformate and N-methylmorpholine (mixed anhydride method), followed by the addition of aqueous Ammonia (

). -

Deprotection: Dissolve the

-Boc amide in -

Neutralization: Basify with saturated

, extract with

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the Aldol reaction, highlighting the critical transition state where the bifunctional nature of the catalyst dictates stereochemistry.

Figure 1: Catalytic cycle showing enamine formation and H-bond directed transition state.[1]

Performance Data & Optimization

The efficiency of the catalyst is highly solvent-dependent.[1] The table below summarizes typical performance metrics for the reaction of cyclohexanone with 4-nitrobenzaldehyde.

| Solvent System | Additive | Time (h) | Yield (%) | dr (anti/syn) | ee (%) |

| Water (Neat) | None | 24 | 85 | 92:8 | 94 |

| Brine | None | 24 | 91 | 95:5 | 96 |

| DMF | AcOH (10%) | 48 | 72 | 80:20 | 82 |

| Methanol | None | 36 | 65 | 60:40 | 70 |

Optimization Tips:

-

Water/Brine Effect: The hydrophobic effect accelerates the reaction in aqueous media, often leading to higher stereoselectivity compared to organic solvents.[1]

-

Catalyst Loading: While 10-20 mol% is standard, loading can be reduced to 5 mol% in brine without significant loss of ee.[1]

-

Temperature: Lowering the temperature to 0 °C can improve ee by 2–5% but will significantly prolong reaction time.[1]

References

-

Gong, L. Z., et al. (2009). "Asymmetric Organocatalysis Combined with Metal Catalysis: Concept, Proof of Principle, and Applications." Chemical Reviews.

-

Tsogoeva, S. B. (2007).[1] "Recent Advances in Asymmetric Organocatalysis with Chiral Primary Amines." European Journal of Organic Chemistry.[1] [1]

-

List, B. (2002).[1] "Proline-catalyzed asymmetric reactions." Tetrahedron.

-

BenchChem. (2025).[1] "Trans-2-Aminocyclohexanecarboxamide Derivatives in Asymmetric Synthesis."

-

Reiser, O., et al. (2003).[1] "Beta-Amino Acids: Versatile Peptidomimetics and Building Blocks for Asymmetric Synthesis."[1] Chemical Reviews.

Sources

- 1. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New boro amino amide organocatalysts for asymmetric cross aldol reaction of ketones with carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

reaction conditions for derivatizing trans-2-aminocyclohexanecarboxamide

Application Note: Strategic Derivatization of trans-2-Aminocyclohexanecarboxamide

Executive Summary

The trans-2-aminocyclohexanecarboxamide scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in Factor Xa inhibitors (e.g., Edoxaban derivatives), GPCR ligands, and antimicrobial agents. Its utility stems from the rigid cyclohexane ring, which locks the amino and amido substituents in a specific vector orientation, enabling precise interactions with biological targets.

This guide provides high-fidelity protocols for the derivatization of this scaffold. We focus on two orthogonal synthetic pathways:

-

Chemoselective N-Functionalization: Targeting the primary amine while preserving the primary amide.[1]

-

Cyclocondensation: Leveraging the 1,2-aminoamide motif to construct bicyclic trans-octahydroquinazolin-4-one heterocycles.

Chemical Architecture & Reactivity Profile

The trans-diequatorial orientation of the substituents (in the most stable chair conformation) dictates the reactivity.[1]

-

Primary Amine (

): Highly nucleophilic ( -

Primary Amide (

): Low nucleophilicity ( -

Stereochemistry: The trans relationship prevents the formation of certain bridged structures accessible to cis isomers but is ideal for fusing a six-membered pyrimidinone ring to form a trans-fused bicycle.[1]

Reaction Landscape Visualization

Figure 1: Divergent synthetic pathways for the trans-2-aminocyclohexanecarboxamide scaffold. Blue nodes indicate amine-selective functionalization; Red nodes indicate cyclization.

Protocol A: Chemoselective N-Acylation

Objective: To couple a carboxylic acid to the primary amine without dehydrating the primary amide to a nitrile or inducing cyclization.[1]

Rationale: Standard coupling reagents like EDC/HOBt are effective, but HATU is preferred for sterically hindered acids or to ensure rapid kinetics that outcompete side reactions.[1] We utilize a mild base (DIPEA) and a polar aprotic solvent (DMF) to solubilize the zwitterionic starting material.[1]

Materials

-

trans-2-aminocyclohexanecarboxamide (1.0 equiv)

-

Carboxylic Acid (

) (1.1 equiv) -

HATU (1.1 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Anhydrous DMF (Dimethylformamide)

-

EtOAc and sat.[1]

for workup.

Step-by-Step Methodology

-

Activation: In a flame-dried round-bottom flask, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (

concentration relative to amine). -

Reagent Addition: Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv). Stir at room temperature (RT) for 5–10 minutes. Note: The solution should turn slightly yellow.[1]

-

Coupling: Add trans-2-aminocyclohexanecarboxamide (1.0 equiv) in one portion.

-

Incubation: Stir the reaction under nitrogen at RT for 2–4 hours.

-

Quench & Workup:

-

Purification: Flash column chromatography (typically DCM/MeOH gradients) or recrystallization from EtOAc/Hexanes.[1]

Troubleshooting:

-

Issue: Low solubility of the amino-amide starting material.[1]

-

Solution: Use DMSO instead of DMF, or gently warm the activation mixture to 40°C before adding the amine.[1]

Protocol B: Cyclocondensation to trans-Octahydroquinazolin-4-ones

Objective: To synthesize a bicyclic heterocycle by reacting the 1,2-aminoamide with an aldehyde.

Mechanism: This reaction proceeds via an initial Schiff base (imine) formation on the amine, followed by an intramolecular nucleophilic attack by the amide nitrogen, and a subsequent oxidation (if aromatization is desired) or trapping. For the saturated octahydro system, we often use a condensation-dehydration approach.

Variant: Oxidative Cyclization using Iodine (

Materials

-

trans-2-aminocyclohexanecarboxamide (1.0 equiv)

-

Aldehyde (

) (1.2 equiv) -

Iodine (

) (1.2 equiv) -

Potassium Carbonate (

) (2.0 equiv) -

t-Butanol (

) or Ethanol

Step-by-Step Methodology

-

Condensation: Dissolve trans-2-aminocyclohexanecarboxamide (1.0 equiv) and the Aldehyde (1.2 equiv) in

( -

Reflux: Heat the mixture to 70–80°C for 1–2 hours.

-

Cyclization/Oxidation: Cool to RT. Add

(2.0 equiv) and -

Reaction: Heat again to 70°C for 3–6 hours. The iodine facilitates the oxidative cyclization, often yielding the 2-substituted-4-quinazolinone derivative.

-

Workup:

-

Purification: The product is often a solid that can be recrystallized from Ethanol or purified via silica gel chromatography.[1]

Cyclization Pathway Diagram

Figure 2: Step-wise mechanism for the construction of the quinazolinone core.

Comparative Data: Reaction Optimization

The following table summarizes solvent effects observed during the acylation of trans-2-aminocyclohexanecarboxamide (Protocol A).

| Solvent | Base | Temp (°C) | Conversion (LC-MS) | Observations |

| DMF | DIPEA | 25 | >98% | Optimal conditions. Homogeneous solution. |

| DCM | TEA | 25 | 45% | Poor solubility of starting material leads to incomplete reaction.[1] |

| THF | DIPEA | 40 | 70% | Moderate solubility; reaction slows as product precipitates.[1] |

| Water/Dioxane | 0 | 85% | Good for Schotten-Baumann conditions (using acid chlorides), but hydrolysis of reagent is a risk. |

References

-

Vertex AI Search. (2023).[1] Derivatization of Amine and Carboxylate Groups. Retrieved from

-

BenchChem. (2025).[1][5] Application Notes and Protocols for Derivatization of Biological Amines. Retrieved from

-

Organic Chemistry Portal. (2023). Synthesis of Quinazolinones. Retrieved from

-

Frontiers in Chemistry. (2023). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Retrieved from

-

Sigma-Aldrich. (2023).[1] The Derivatization and Analysis of Amino Acids by GC-MS. Retrieved from

Sources

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Cyclohexane β-Amino Acids

Introduction: The Structural Advantage of Cyclohexane β-Amino Acids in Peptidomimetics

The field of peptide-based therapeutics is continually evolving, driven by the need for molecules with enhanced metabolic stability, predictable conformations, and improved pharmacokinetic profiles. β-peptides, oligomers of β-amino acids, have emerged as a compelling class of peptidomimetics due to their resistance to proteolytic degradation and their ability to form stable, well-defined secondary structures.[1] Among the diverse array of β-amino acid building blocks, those incorporating a cyclohexane ring offer a unique combination of conformational rigidity and steric bulk. This guide provides a comprehensive overview and detailed protocols for the successful solid-phase peptide synthesis (SPPS) of peptides containing these valuable residues.

The incorporation of cyclohexane β-amino acids into a peptide sequence imparts significant structural constraints, guiding the peptide backbone into predictable helical or turn structures.[2] This pre-organization can be highly advantageous in the design of bioactive peptides, as it can lock the molecule into a conformation that is optimal for receptor binding or inhibition of protein-protein interactions. Furthermore, the cyclohexane moiety can be functionalized to introduce additional chemical diversity, opening avenues for the development of novel therapeutic agents.[2]

This document will detail the critical aspects of SPPS for these specialized monomers, from the selection of appropriate resins and coupling reagents to strategies for overcoming common synthetic challenges and ensuring high-purity final products.

Core Principles and Strategic Considerations

The successful synthesis of peptides containing sterically demanding cyclohexane β-amino acids hinges on a thorough understanding of the nuances of solid-phase peptide synthesis. The foundational Fmoc/tBu orthogonal protection strategy remains the cornerstone of this process, offering mild deprotection conditions for the α-amino group while employing acid-labile groups for side-chain protection.[3][4]

Orthogonal Protection Scheme for Cyclohexane β-Amino Acids

The synthesis of Fmoc-protected cyclohexane β-amino acid monomers is a prerequisite for their incorporation via SPPS. These building blocks are typically prepared with an acid-labile protecting group on any side-chain functionalities to ensure compatibility with the final cleavage from the resin.[5] The Fmoc group protects the β-amino group and is removed at each cycle of the synthesis using a mild base, typically piperidine in DMF.

Caption: Orthogonal protection in Fmoc-SPPS of cyclohexane β-amino acid-containing peptides.

Experimental Protocols: A Step-by-Step Guide

Resin Selection and Preparation

The choice of solid support is critical for efficient synthesis. For peptides containing bulky and hydrophobic residues like cyclohexane β-amino acids, resins with good swelling properties are recommended to minimize peptide aggregation.

| Resin Type | Linker | Recommended Use |

| Wang Resin | p-Alkoxybenzyl alcohol | For C-terminal acids |

| Rink Amide Resin | 4-(2',4'-dimethoxyphenyl-Fmoc-aminomethyl)phenoxy | For C-terminal amides |

| ChemMatrix® Resin | Various | PEG-based, excellent for long or difficult sequences |

Protocol 1: Resin Swelling

-

Place the desired amount of resin in a suitable reaction vessel.

-

Add N,N-dimethylformamide (DMF) to cover the resin completely.

-

Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.

-

Drain the DMF using nitrogen pressure or filtration.

-

Wash the resin three times with DMF.

Fmoc-Deprotection

The removal of the Fmoc protecting group from the N-terminus of the growing peptide chain is a critical step that must be driven to completion to avoid deletion sequences.

Protocol 2: Standard Fmoc Deprotection

-

To the swelled peptide-resin, add a solution of 20% piperidine in DMF.

-

Agitate the mixture at room temperature for 3 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF.

-

Agitate for an additional 10-15 minutes.

-

Drain the solution and wash the peptide-resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the fulvene adduct.

Coupling of Fmoc-Cyclohexane β-Amino Acids: Overcoming Steric Hindrance

The coupling of sterically hindered amino acids like cyclohexane β-amino acids is often the most challenging step in the synthesis. Incomplete coupling can lead to truncated peptide sequences, which are difficult to separate from the desired product. To ensure high coupling efficiency, the choice of coupling reagent and reaction conditions is paramount.

Coupling Reagent Comparison for Hindered Residues

| Coupling Reagent | Acronym | Key Advantages | Considerations |

| Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | HATU | Highly reactive, fast kinetics, low racemization.[6][7] | Higher cost. |

| (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | Comparable efficiency to HATU, non-explosive byproducts.[7][8] | Can be less stable in solution over time. |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Effective and widely used, good balance of cost and reactivity.[6] | Can be less efficient for extremely hindered couplings compared to HATU. |

| N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate | DIC/OxymaPure | Cost-effective, low racemization.[8] | Generally slower reaction kinetics. |

Protocol 3: Optimized Coupling of Fmoc-Cyclohexane β-Amino Acids

-

In a separate vessel, dissolve 3-5 equivalents of the Fmoc-cyclohexane β-amino acid and 3-5 equivalents of the chosen coupling reagent (e.g., HATU) in DMF.

-

Add 6-10 equivalents of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).

-

Allow the mixture to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature. For highly hindered couplings, extended reaction times (2-4 hours) or double coupling may be necessary.

-

Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.

-

After a negative Kaiser test, drain the coupling solution and wash the peptide-resin thoroughly with DMF.

Protocol 4: Microwave-Assisted Coupling for Enhanced Efficiency

Microwave irradiation can significantly accelerate coupling reactions, particularly for sterically hindered residues, by providing efficient and uniform heating.[9][10][11]

-

In a microwave-safe reaction vessel, add the deprotected peptide-resin.

-

Add a solution of 3-5 equivalents of the Fmoc-cyclohexane β-amino acid, 3-5 equivalents of a suitable coupling reagent (e.g., COMU or DIC/OxymaPure), and 6-10 equivalents of DIPEA in DMF.

-

Place the vessel in a microwave peptide synthesizer.

-

Apply microwave irradiation at a controlled temperature (e.g., 75-90°C) for 5-15 minutes.[10]

-

After the reaction, allow the vessel to cool and wash the peptide-resin thoroughly with DMF.

Caption: A generalized workflow for the solid-phase synthesis of peptides containing cyclohexane β-amino acids.

Final Cleavage and Deprotection

The final step involves cleaving the synthesized peptide from the solid support and simultaneously removing the acid-labile side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers.

The Role of Scavengers

During acid-mediated cleavage, highly reactive cationic species are generated from the protecting groups and the resin linker. These can cause unwanted side reactions with sensitive amino acid residues. Scavengers are nucleophilic compounds added to the cleavage cocktail to "trap" these reactive species.[12]

Recommended Cleavage Cocktails

The choice of cleavage cocktail depends on the amino acid composition of the peptide. For peptides containing cyclohexane β-amino acids, standard cleavage cocktails are generally effective. However, if the peptide also contains other sensitive residues, the cocktail should be adjusted accordingly.

| Reagent Cocktail | Composition (v/v) | Recommended For |

| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | General purpose, good for peptides with Cys, Met, Trp, Tyr.[12][13] |

| Reagent B | TFA/Phenol/Water/TIPS (88:5:5:2) | "Odorless" alternative, effective for Trt-based protecting groups.[13] |

| TFA/TIS/Water | TFA/Triisopropylsilane/Water (95:2.5:2.5) | Simple and effective for peptides without highly sensitive residues. |

Protocol 5: Standard Cleavage Procedure

-

Wash the fully assembled peptide-resin with dichloromethane (DCM) and dry it under vacuum for at least 1 hour.

-

Prepare the appropriate cleavage cocktail fresh.

-

Add the cleavage cocktail to the peptide-resin (typically 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA.

-

Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

Troubleshooting Common Challenges

Peptide Aggregation

The inherent hydrophobicity and rigidity of cyclohexane β-amino acids can contribute to on-resin aggregation, leading to poor swelling and incomplete reactions.

Mitigation Strategies:

-

Choice of Resin: Utilize low-loading resins with good swelling properties (e.g., ChemMatrix®).

-

"Difficult Sequence" Strategies: Incorporate structure-disrupting elements such as pseudoproline dipeptides in adjacent α-amino acid sequences.[7]

-

Chaotropic Agents: Add chaotropic salts like LiCl to the coupling and deprotection solutions to disrupt secondary structure formation.[7]

-

Elevated Temperatures: Perform couplings at elevated temperatures, either conventionally or using microwave assistance.[9][11]

Incomplete Cleavage

The steric bulk of the peptide may hinder the access of the cleavage cocktail to the linker.

Optimization Strategies:

-

Extended Cleavage Time: Increase the cleavage time to 4-6 hours.

-

Elevated Temperature: Perform the cleavage at a slightly elevated temperature (e.g., 30-40°C), being mindful of potential side reactions.

-

Flow Chemistry: Continuous flow cleavage can improve efficiency and reduce side reactions.[14]

Conclusion

The solid-phase synthesis of peptides containing cyclohexane β-amino acids presents unique challenges due to the steric hindrance of these monomers. However, with careful optimization of coupling conditions, the use of appropriate reagents, and strategies to mitigate aggregation, these valuable building blocks can be efficiently incorporated into peptide sequences. The protocols and guidelines presented in this document provide a robust framework for researchers to successfully synthesize novel β-peptides with enhanced structural and pharmacological properties, thereby advancing the frontiers of peptide-based drug discovery and development.

References

-

CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

-

Luxembourg Bio Technologies. (2017, July 18). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. [Link]

-

Vanier, G. S. (2013). Microwave-assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM). Methods in Molecular Biology, 1047, 235–249. [Link]

-

Fields, G. B., Angeletti, R. H., Bonewald, L. F., Moore, W. T., Smith, A. J., Stults, J. T., & Williams, L. C. (2025, October 22). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. ResearchGate. [Link]

-

CEM Corporation. (n.d.). SPPS Technology. Retrieved from [Link]

-

AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

Bacsa, B., Bősze, S., & Kappe, C. O. (2015). Chapter 5: Microwave-assisted Peptide Synthesis. Royal Society of Chemistry. [Link]

-

CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]

-

AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

-

Estévez, J. C., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study. ChemRxiv. [Link]

-

ResearchGate. (n.d.). Synthesis of fully protected, SPPS compatible monomers of: (A) azido‐, cyano‐proline and (B) mercapto‐proline. [Link]

-

Katritzky, A. R., et al. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]

-

Packer, M. H., et al. (1997). A cleavage cocktail for methionine-containing peptides. PubMed. [Link]

-

Wessolowski, A., & Böttger, R. (2021). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 17, 1269–1285. [Link]

-

Kates, S. A., et al. (2000). Global Analysis of Peptide Cyclization Efficiency. PMC. [Link]

-

Fields, G. B., et al. (2025, October 22). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. ResearchGate. [Link]

-

Hansen, D. A., et al. (2022). Peptide Backbone Cleavage and Transamidation via Thioester-to-Imide Acyl Transfer. JACS Au, 2(10), 2266–2275. [Link]

-

Vapourtec. (n.d.). Application Note 72: Cleaving peptides in flow. Retrieved from [Link]

-

Kaur, H., & Singh, P. (2018). Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications. Molecules, 23(6), 1433. [Link]

Sources

- 1. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]

- 2. Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. peptide.com [peptide.com]

- 5. researchgate.net [researchgate.net]

- 6. peptide.com [peptide.com]

- 7. bachem.com [bachem.com]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 10. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. SPPS Technology [cem.com]

- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 13. peptide.com [peptide.com]

- 14. 8696823.fs1.hubspotusercontent-na1.net [8696823.fs1.hubspotusercontent-na1.net]

Troubleshooting & Optimization

separation of cis and trans isomers of 2-aminocyclohexane-1-carboxamide

Technical Support Center: Isomer Separation

Topic: Separation of Cis and Trans Isomers of 2-Aminocyclohexane-1-carboxamide

Welcome to the technical support center for the resolution of 2-aminocyclohexane-1-carboxamide isomers. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols for researchers, scientists, and drug development professionals. Our goal is to equip you with the foundational knowledge and practical insights needed to overcome common challenges in separating these structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: What are the key structural differences between cis- and trans-2-aminocyclohexane-1-carboxamide that enable their separation?

The fundamental difference lies in the spatial orientation of the amino (-NH2) and carboxamide (-CONH2) groups relative to the cyclohexane ring. In the cis isomer, both substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides. This seemingly small difference has significant consequences for the molecule's overall shape, polarity, and ability to participate in intermolecular interactions like hydrogen bonding and crystal lattice packing. The trans isomer generally has a more linear and stable conformation, while the cis isomer is kinked. These differences in physical properties are the basis for their separation.

Caption: Structural comparison of cis and trans isomers.

Q2: Why is the separation of these isomers critical in drug development?

In pharmacology, the three-dimensional structure of a molecule is paramount to its biological activity. Cis and trans isomers, despite having the same chemical formula, are distinct molecules that can interact differently with biological targets like enzymes and receptors. One isomer might be a potent therapeutic agent, while the other could be inactive or even toxic. Therefore, isolating the desired isomer is a regulatory and safety imperative to ensure the efficacy and safety of a potential drug.

Q3: What are the primary methods for separating these isomers?

There are three main strategies for separating the cis and trans isomers of 2-aminocyclohexane-1-carboxamide:

-

Fractional Crystallization: This technique exploits differences in the solubility of the isomers in a specific solvent. By carefully controlling temperature and concentration, one isomer can be induced to crystallize out of solution while the other remains dissolved.[1]

-

Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating isomers.[2][3] The separation is achieved based on the differential interaction of the isomers with a stationary phase as they are carried through a column by a mobile phase.

-

Separation via Derivatization: This chemical approach involves reacting the isomer mixture with a chiral reagent to form diastereomers.[4][5][6] Diastereomers have different physical properties (e.g., boiling points, solubilities) and can be more easily separated by standard techniques like chromatography or crystallization.[7]

Q4: Which analytical techniques are used to confirm the purity of the separated isomers?

Once a separation is performed, it's crucial to verify the purity of each isomer fraction. The most common analytical methods include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can distinguish between cis and trans isomers based on differences in chemical shifts and coupling constants of the protons on the cyclohexane ring.

-

High-Performance Liquid Chromatography (HPLC): An analytical HPLC method can be used to quantify the percentage of each isomer present in a sample, providing a clear measure of isomeric purity.[2]

-

Mass Spectrometry (MS): While MS alone cannot distinguish between isomers, when coupled with a separation technique like HPLC (LC-MS), it can confirm the identity of the separated peaks.[3]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Fractional Crystallization

Q: My fractional crystallization is not yielding pure isomers. What are the likely causes and solutions?

-

Cause: The solubility difference between the cis and trans isomers in your chosen solvent may be insufficient.

-

Solution:

-

Solvent Screening: Experiment with a variety of solvents or solvent mixtures. The goal is to find a system where one isomer is significantly less soluble than the other at a given temperature.

-

Temperature Gradient Control: Ensure you are cooling the solution slowly. Rapid cooling can cause both isomers to co-precipitate. A slow, controlled temperature drop is essential for selective crystallization.

-

Seeding: Introduce a small crystal of the desired pure isomer into the supersaturated solution. This "seed" can promote the crystallization of that specific isomer.

-

Recrystallization: The first crop of crystals may not be perfectly pure. Perform one or more subsequent recrystallizations to enhance purity.

-

Q: The yield of my desired isomer is very low after crystallization. How can I improve it?

-

Cause: The desired isomer may still have significant solubility in the mother liquor, or the initial concentration might be too low.

-

Solution:

-

Concentrate the Mother Liquor: After filtering off the first crop of crystals, reduce the volume of the remaining solution (the mother liquor) and cool it again to obtain a second crop of crystals.

-

Optimize Starting Concentration: Ensure your initial solution is saturated at the higher temperature before cooling. If the solution is too dilute, crystallization will be inefficient.

-

Anti-Solvent Addition: Consider adding an "anti-solvent" in which both isomers are less soluble. This should be done slowly to the dissolved mixture to induce precipitation of the less soluble isomer.

-

Chromatographic Separation (HPLC)

Q: I'm not getting baseline separation between the cis and trans peaks in my HPLC analysis. How can I improve resolution?

-

Cause: The selectivity of your chromatographic system is not sufficient to resolve the two isomers.

-

Solution:

-

Mobile Phase Optimization: Small changes in the mobile phase composition can have a large impact. If using reversed-phase HPLC, try altering the ratio of your organic solvent (e.g., acetonitrile, methanol) to water. Adding a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid can improve peak shape for these basic compounds.[3]

-

Change the Stationary Phase: The interaction between the isomers and the stationary phase is key. If a standard C18 column doesn't work, consider a different chemistry, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivities.[8] Chiral stationary phases can also be effective for separating geometric isomers.[3]

-

Adjust Flow Rate and Temperature: Lowering the flow rate can increase the number of theoretical plates and improve resolution. Adjusting the column temperature can also alter selectivity.

-

Q: My peaks are broad and tailing. What could be the issue?

-

Cause: This is often due to secondary interactions between the basic amine group and the silica backbone of the stationary phase, or slow interconversion between conformers.[8]

-

Solution:

-

Mobile Phase Modifiers: Add a competing base, like a small amount of diethylamine, to the mobile phase to block the active sites on the silica and improve peak shape.[3]

-

Control pH: Ensure the pH of your mobile phase is appropriate. For an amine, a lower pH (e.g., using a formic acid buffer) will protonate the amine, which can sometimes lead to better peak shapes.

-

Lower Sample Concentration: Overloading the column can lead to peak broadening. Try injecting a smaller amount of your sample.

-

Detailed Experimental Protocols

Protocol 1: Fractional Crystallization Using a Dihydrochloride Salt

This protocol leverages the differential solubility of the dihydrochloride salts of the isomers, a common technique for separating diamines and related compounds.[1]

-

Salt Formation: Dissolve the mixture of cis- and trans-2-aminocyclohexane-1-carboxamide in methanol.

-

Acidification: Bubble dry HCl gas into the stirred solution until it is acidic, or add a stoichiometric equivalent of concentrated HCl. This will convert the isomers to their respective dihydrochloride salts. The trans-isomer's salt is often significantly less soluble in methanol than the cis-isomer's salt.[1]

-

Crystallization: A white precipitate of the less soluble isomer salt should form. Cool the mixture in an ice bath for 30-60 minutes to maximize precipitation.

-

Isolation: Filter the precipitate and wash it with a small amount of cold methanol, followed by diethyl ether.

-

Purity Check: Analyze a small sample of the crystals and the filtrate by HPLC or NMR to determine the isomeric purity.

-

Recrystallization (if needed): If the purity is not satisfactory, recrystallize the solid from a minimal amount of hot methanol.

-

Free Base Conversion: To recover the free amine, dissolve the purified salt in water and basify with a strong base like NaOH until the pH is >12. Extract the free base into an organic solvent like ethyl acetate.

Protocol 2: HPLC Method for Baseline Separation

This protocol provides a starting point for developing a robust analytical or semi-preparative HPLC method.

| Parameter | Recommendation | Rationale |

| Column | ChiraSpher or (S,S)-Whelk-O 1 | These chiral stationary phases have demonstrated success in separating similar cis/trans isomers.[3] |

| Mobile Phase | Hexane/Ethanol/THF/Diethylamine | A non-polar mobile phase with modifiers. The ethanol and THF control retention, while diethylamine acts as a competitor to improve peak shape.[3] |

| Gradient/Isocratic | Isocratic | For simple mixtures of two isomers, an isocratic method is often sufficient and more robust. |

| Flow Rate | 1.0 mL/min | A standard analytical flow rate. Can be reduced to improve resolution if necessary. |

| Column Temp. | 25 °C | Start at ambient temperature. Can be adjusted to optimize selectivity. |

| Detection | UV at 210-220 nm | The amide bond provides UV absorbance at low wavelengths. |

Starting Conditions: Begin with a mobile phase composition like Hexane:Ethanol:THF:Diethylamine (92:3:5:0.1, v/v/v/v) and adjust the ethanol/THF concentration to achieve optimal retention and resolution.[3]

Protocol 3: Separation via Derivatization

This method is useful when other methods fail or for preparative scale separations. It converts the isomers into diastereomers, which have different physical properties.

Caption: Workflow for Separation via Derivatization.

-

Derivatization Reaction: Dissolve the isomer mixture in a suitable aprotic solvent (e.g., dichloromethane). Add a chiral derivatizing agent such as (S)-alpha-methoxybenzyl isocyanate.[4] This will react with the primary amine of both isomers to form diastereomeric urea derivatives.

-

Reaction Monitoring: Monitor the reaction by TLC or HPLC to ensure it goes to completion.

-

Workup: Once the reaction is complete, quench any remaining reagent and purify the crude diastereomer mixture.

-

Chromatographic Separation: Separate the newly formed diastereomers using standard column chromatography on silica gel. The difference in their physical properties should allow for a much easier separation than the original isomers.

-

Cleavage: Cleave the chiral auxiliary from each separated diastereomer using an appropriate chemical method to yield the pure cis and trans isomers.

References

-

Structural properties of cyclic peptides containing cis- or trans-2- aminocyclohexane carboxylic acid - The Royal Society of Chemistry. Available from: [Link]

- US Patent US3880925A - Separation and purification of cis and trans isomers - Google Patents.

-

Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. From macroscopic - ChemRxiv. Available from: [Link]

-

[A new chiral derivatizing reagent for the resolution of amine and alcohol drug enantiomers by HPLC] - PubMed. Available from: [Link]

- US Patent US2850549A - Separation of cis and trans isomers - Google Patents.

-

Chiral derivatization protocol used for determining the ee of... - ResearchGate. Available from: [Link]

-

Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC. Available from: [Link]

-

Two types of isomerism are shown by amino acids basically due to the presence of an asym. Available from: [Link]

-

Synthesis of some Amide derivatives and their Biological activity. Available from: [Link]

-

Solubility of Amines. Available from: [Link]

-

Conversion of stereoisomeric 2-amino-1-carbamoylcyclohexane-5,5-dicarboxylates into 6-amino-3-azabicyclo[3.3.1]nona-2,4-dione-1-carboxylates - ResearchGate. Available from: [Link]

-

Recent developments in the high-throughput separation of biologically active chiral compounds via high performance liquid chromatography - Unife. Available from: [Link]

-

Conformations And Relative Stabilities Of The Cis And Trans Isomers In A Series Of Isolated N-phenylamides - CORE. Available from: [Link]

-

Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review | Request PDF - ResearchGate. Available from: [Link]

-

2-AMINOCYCLOHEXANE-1-CARBOXAMIDE | CAS 115014-77-2 - Matrix Fine Chemicals. Available from: [Link]

-

(+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study - PubMed. Available from: [Link]

-

Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines - White Rose eTheses Online. Available from: [Link]

-

rac-Ammonium cis-2-carboxycyclohexane-1-carboxylate - PMC - NIH. Available from: [Link]

-

2-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 151272 - PubChem - NIH. Available from: [Link]

-

Separation of cis/trans isomers - Chromatography Forum. Available from: [Link]

-

Rotational isomers by HPLC - Chromatography Forum. Available from: [Link]

-

Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC. Available from: [Link]

-

Cis/trans isomerisation in aromatic amides. While trans geometry is... | Download Scientific Diagram - ResearchGate. Available from: [Link]

-

Identification and computational characterization of isomers with cis and trans amide bonds in folate and its analogues - RSC Publishing. Available from: [Link]

-

Enantiomeric crystallization of (±)-trans-1,2-diaminocyclohexane under pressure - CrystEngComm (RSC Publishing). Available from: [Link]

-

Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications - PMC. Available from: [Link]

Sources